Testosterone hemisuccinate

Übersicht

Beschreibung

Testosterone hemisuccinate is an analytical reference standard categorized as an anabolic androgenic steroid prodrug of testosterone . It is regulated as a Schedule III compound in the United States .

Synthesis Analysis

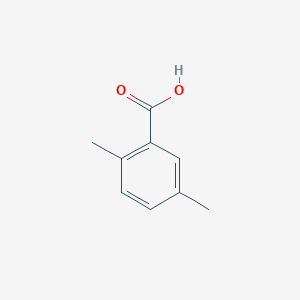

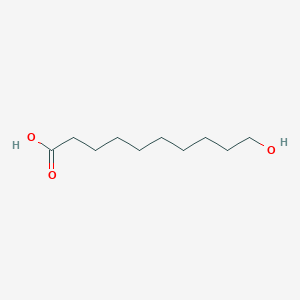

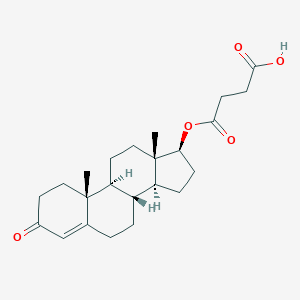

Testosterone and its derivatives are synthesized from androstenedione, its key starting material . The route of synthesis of testosterone is described in numerous patents .Molecular Structure Analysis

The molecular formula of Testosterone hemisuccinate is C23H32O5 . The structure of testosterone and its derivatives, including enanthate, cypionate, decanoate, and undecanoate, were determined by X-ray single crystal diffraction .Chemical Reactions Analysis

Testosterone undergoes an extensive phase I metabolism. The main metabolism includes the 17-oxidation, A-ring reduction, and 3-reduction . The combination of these metabolic pathways generates most of the known metabolites .Physical And Chemical Properties Analysis

The average mass of Testosterone hemisuccinate is 388.424 Da and the monoisotopic mass is 288.208923 Da .Wissenschaftliche Forschungsanwendungen

Endocrinology Research

Testosterone hemisuccinate is utilized in endocrinology to study the effects of androgens on gonadotropin-releasing hormone (GnRH) secretion and gene expression. Research has shown differential regulation of GnRH secretion by androgen through membrane versus nuclear receptor activation . This compound helps in understanding the rapid membrane receptor-mediated effects separate from long-term genomic events.

Biochemical Assays

In biochemical assays, Testosterone hemisuccinate is used for the purification of microsomal ecdysone-binding cytochrome P450 from insects like Locusta migratoria . This application is crucial for studying insect hormone regulation and can aid in the development of pest control strategies.

Doping Detection

The compound’s structure allows for the synthesis of derivatives that are used in immunoanalytical methods for doping detection . This is particularly important in sports medicine and regulatory bodies like the World Anti-Doping Agency (WADA) to ensure fair play and athlete health.

Steroid Synthesis Research

Testosterone hemisuccinate serves as a precursor in the synthesis of other steroids. Its structure is manipulated to create various steroid derivatives, which are then studied for their potential therapeutic applications .

Pharmacological Studies

In pharmacological research, Testosterone succinate’s interactions with various drugs are studied. For instance, it may increase the anticoagulant activities of certain medications, which is vital information for drug safety and efficacy assessments .

Biotechnological Applications

The compound is also significant in biotechnology, where it’s used in the biosynthesis of testosterone from precursors like 4-androstene-3,17-dione. This process involves biocatalysts like ketoreductase 2, which are studied for their efficiency and selectivity in steroid conversion .

Safety And Hazards

Testosterone hemisuccinate is harmful if swallowed or in contact with skin . It is suspected of causing cancer . Safety precautions include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

There is a need for more research on testosterone therapy, particularly placebo-controlled randomized trials, in populations of middle-aged or older men who do not meet all the clinical diagnostic criteria for hypogonadism . Further, more must be known about the optimum dose, duration, and delivery method of testosterone therapy . There are prospects in the drug development pipeline—selective androgen receptor modulators—that act on androgen receptors in a similar manner to testosterone and yet do not appear to be associated with adverse prostate outcomes .

Eigenschaften

IUPAC Name |

4-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-22-11-9-15(24)13-14(22)3-4-16-17-5-6-19(23(17,2)12-10-18(16)22)28-21(27)8-7-20(25)26/h13,16-19H,3-12H2,1-2H3,(H,25,26)/t16-,17-,18-,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQNBXFUHQZFOE-VYAQIDIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966457 | |

| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Testosterone hemisuccinate | |

CAS RN |

521-15-3 | |

| Record name | Testosterone 17-hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone-17-succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4114I54YIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does testosterone hemisuccinate differ from testosterone in terms of its interaction with bacterial cells?

A: Testosterone hemisuccinate, a negatively charged derivative of testosterone, exhibits distinct interactions with bacterial cells compared to its parent compound. Studies have shown that the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa is significantly less permeable to testosterone hemisuccinate than to testosterone, which is strongly hydrophobic []. This difference in permeability suggests that the negative charge on testosterone hemisuccinate hinders its diffusion across the lipid bilayer of the bacterial outer membrane. Conversely, the uncharged testosterone molecule can readily penetrate the hydrophobic environment of the membrane. This finding highlights the importance of lipophilicity in determining a molecule's ability to traverse bacterial cell envelopes.

Q2: What structural modifications were made to testosterone to synthesize testosterone hemisuccinate, and how do these changes affect its properties?

A: Testosterone hemisuccinate is synthesized by esterifying the 17β-hydroxyl group of testosterone with succinic anhydride. This modification introduces a succinyl group, which contains a carboxylic acid moiety, onto the testosterone molecule []. The presence of this carboxylic acid group imparts a negative charge to testosterone hemisuccinate at physiological pH, making it more water-soluble than the highly hydrophobic testosterone. This increased water solubility can be advantageous for certain applications, such as formulating the compound for intravenous administration.

Q3: Can testosterone hemisuccinate be used as a probe to study the permeability of bacterial outer membranes?

A: Yes, testosterone hemisuccinate can serve as a valuable probe for investigating alterations in the outer membrane of Gram-negative bacteria []. By coupling its influx into the cell with the activity of an intracellular enzyme, 3-oxosteroid δ1-dehydrogenase, researchers can measure the diffusion rates of testosterone hemisuccinate across the bacterial membrane. This technique has been used to demonstrate that mutations affecting lipopolysaccharide structure or porin composition in P. aeruginosa lead to increased permeability to testosterone hemisuccinate []. Such studies highlight the utility of this compound in probing the barrier function of bacterial outer membranes.

Q4: Are there any documented applications of testosterone hemisuccinate in the development of radioimmunoassays?

A: Yes, testosterone hemisuccinate has been successfully employed in the development of radioimmunoassays (RIAs) for various hormones. For instance, researchers have synthesized a testosterone hemisuccinate-bovine serum albumin conjugate and used it to generate antiserum in rabbits []. This antiserum formed the basis of a specific RIA for measuring plasma 19-nortestosterone levels, demonstrating the feasibility of using testosterone hemisuccinate derivatives in immunoassay development.

Q5: How does the presence of testosterone hemisuccinate influence the catalytic activity of neocarzinostatin, an antitumor protein?

A: Studies have explored the interaction between testosterone hemisuccinate and neocarzinostatin, an enediyne antitumor antibiotic, to create hybrid biocatalysts. Researchers synthesized an iron(III)-porphyrin-testosterone conjugate and complexed it with a neocarzinostatin variant (NCS-3.24) []. This artificial metalloenzyme demonstrated catalytic activity in the chemoselective and enantioselective sulfoxidation of thioanisole by hydrogen peroxide. Molecular modeling studies suggested that the binding affinity of the conjugate to NCS-3.24 was enhanced by a synergistic interaction between the steroid moiety and the porphyrin macrocycle within the protein's binding site. This example highlights the potential of using testosterone hemisuccinate derivatives in the design of novel biocatalysts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.